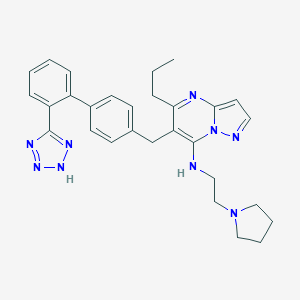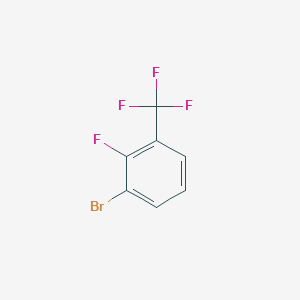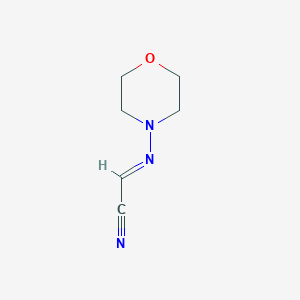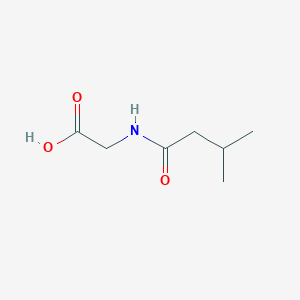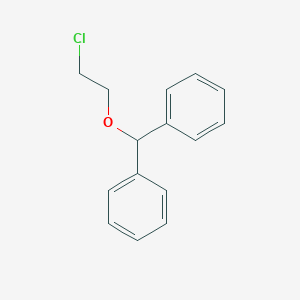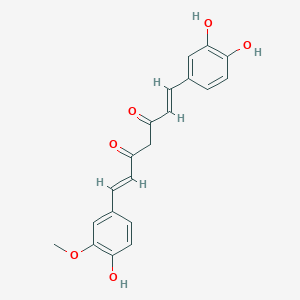
2-Butyl-2-ethylpentane-1,5-diamine
Overview
Description
2-Butyl-2-ethylpentane-1,5-diamine, also known as BEPD, is a chemical compound that has been recently gaining attention in the scientific community due to its potential applications in various fields. This diamine is a versatile compound that can be synthesized using various methods and has been found to have several biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-Butyl-2-ethylpentane-1,5-diamine is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in metal complex chemistry and as a potential therapeutic agent.
Biochemical and Physiological Effects:
2-Butyl-2-ethylpentane-1,5-diamine has been found to have several biochemical and physiological effects, including its ability to inhibit the growth of certain bacteria and fungi. It has also been found to have antioxidant properties and has been shown to protect against oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Butyl-2-ethylpentane-1,5-diamine in lab experiments is its versatility. It can be synthesized using various methods and can be modified to suit different applications. However, one of the limitations of using 2-Butyl-2-ethylpentane-1,5-diamine is its complex synthesis process, which requires careful control of reaction conditions.
Future Directions
There are several future directions for research involving 2-Butyl-2-ethylpentane-1,5-diamine, including its use in the development of new drugs and therapies, its potential applications in metal complex chemistry, and its use as a building block in the synthesis of novel materials. Further research is needed to fully understand the mechanism of action of 2-Butyl-2-ethylpentane-1,5-diamine and its potential applications in various fields.
Conclusion:
In conclusion, 2-Butyl-2-ethylpentane-1,5-diamine is a versatile compound that has several potential applications in scientific research. Its complex synthesis process and potential applications in medicine, metal complex chemistry, and material science make it an exciting area of research for scientists and researchers. Further research is needed to fully understand the potential of 2-Butyl-2-ethylpentane-1,5-diamine and its applications in various fields.
Scientific Research Applications
2-Butyl-2-ethylpentane-1,5-diamine has several potential applications in scientific research, including its use as a ligand in metal complex chemistry and as a building block in the synthesis of novel materials. It has also been found to have potential applications in the field of medicine, particularly in the development of new drugs and therapies.
properties
CAS RN |
137605-95-9 |
|---|---|
Product Name |
2-Butyl-2-ethylpentane-1,5-diamine |
Molecular Formula |
C11H26N2 |
Molecular Weight |
186.34 g/mol |
IUPAC Name |
2-butyl-2-ethylpentane-1,5-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-5-7-11(4-2,10-13)8-6-9-12/h3-10,12-13H2,1-2H3 |
InChI Key |
NDXNCTAJOQSKIO-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)(CCCN)CN |
Canonical SMILES |
CCCCC(CC)(CCCN)CN |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


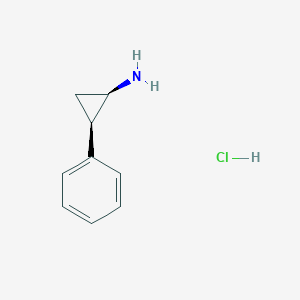
![3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134846.png)
